molecular formula C27H38N8O8S B14215137 L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- CAS No. 537708-53-5

L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl-

Cat. No.: B14215137
CAS No.: 537708-53-5
M. Wt: 634.7 g/mol
InChI Key: KKXGLURQCUDXCC-SXYSDOLCSA-N
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Description

L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- is a complex peptide compound composed of several amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with altered functional groups.

Scientific Research Applications

L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with amino acid transporters or signaling receptors, affecting metabolic pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine, L-seryl-L-tyrosyl-L-asparaginyl-L-methionyl-
  • L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride

Uniqueness

L-Histidine, L-seryl-L-asparaginyl-L-phenylalanyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and pathways, making it valuable for targeted research and applications.

Properties

CAS No.

537708-53-5

Molecular Formula

C27H38N8O8S

Molecular Weight

634.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C27H38N8O8S/c1-44-8-7-18(24(39)35-21(27(42)43)10-16-12-30-14-31-16)32-25(40)19(9-15-5-3-2-4-6-15)34-26(41)20(11-22(29)37)33-23(38)17(28)13-36/h2-6,12,14,17-21,36H,7-11,13,28H2,1H3,(H2,29,37)(H,30,31)(H,32,40)(H,33,38)(H,34,41)(H,35,39)(H,42,43)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

KKXGLURQCUDXCC-SXYSDOLCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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